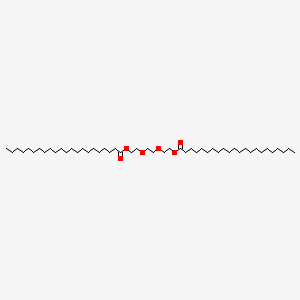

Triethylene glycol dibehenate

Description

Triethylene glycol dibehenate (TEG-DB) is a glycol ester formed by the esterification of triethylene glycol (TEG) with behenic acid (C22:0 fatty acid). It belongs to the broader class of polyethylene glycol (PEG) esters, which are widely utilized in cosmetic formulations as emollients, viscosity modifiers, and stabilizers . TEG-DB’s structure combines the hydrophilic triethylene glycol backbone with lipophilic behenate chains, offering balanced solubility and compatibility with both polar and nonpolar matrices. Its primary applications include use in skincare products (e.g., creams, lotions) and industrial lubricants, where its non-irritating properties and thermal stability are advantageous.

Properties

CAS No. |

88580-05-6 |

|---|---|

Molecular Formula |

C50H98O6 |

Molecular Weight |

795.3 g/mol |

IUPAC Name |

2-[2-(2-docosanoyloxyethoxy)ethoxy]ethyl docosanoate |

InChI |

InChI=1S/C50H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(51)55-47-45-53-43-44-54-46-48-56-50(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |

InChI Key |

RXJWAZRJMISPGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylene glycol dibehenate is synthesized through an esterification reaction between triethylene glycol and behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol dibehenate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triethylene glycol and behenic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.

Oxidation: Under oxidative conditions, the glycol component of the ester can be oxidized to form aldehydes or carboxylic acids.

Major Products Formed:

Hydrolysis: Triethylene glycol and behenic acid.

Transesterification: New esters formed with different alcohols.

Oxidation: Aldehydes or carboxylic acids derived from the glycol component.

Scientific Research Applications

Triethylene glycol dibehenate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.

Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in controlled-release formulations and as a component in pharmaceutical excipients.

Industry: Utilized as a lubricant in various mechanical and industrial processes, including the manufacturing of plastics and rubbers.

Mechanism of Action

The mechanism of action of triethylene glycol dibehenate primarily involves its role as a plasticizer and lubricant. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its biocompatibility and non-toxic nature make it suitable for use in medical applications, where it can interact with biological membranes and enhance the delivery of active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares TEG-DB with structurally and functionally analogous glycol esters and plasticizers, focusing on physicochemical properties, applications, and toxicity profiles.

Diethylene Glycol Dibenzoate (DEGD)

- Structure : Diethylene glycol esterified with benzoic acid.

- Properties : Higher polarity due to aromatic benzoate groups, leading to superior compatibility with polar polymers like PVC .

- Applications : Primarily a plasticizer in adhesives and coatings.

- Toxicity: Limited dermal absorption but shows moderate aquatic toxicity (EC50 for algae: 12 mg/L) .

- Environmental Impact : Degrades slowly in soil, with remediation guidelines emphasizing anaerobic conditions for biodegradation .

Dipropylene Glycol Dibenzoate (DGD)

- Structure : Dipropylene glycol esterified with benzoic acid.

- Properties : Lower volatility compared to DEGD, enhancing durability in high-temperature applications .

- Applications : Used in flexible PVC and nitrocellulose lacquers.

- Toxicity : Higher LD50 (oral, rat: >5,000 mg/kg) than TEG-DB, indicating lower acute toxicity .

Glyceryl Dibehenate

- Structure : Glycerol esterified with two behenic acid chains.

- Properties : Solid at room temperature (melting point: ~70°C) due to longer fatty acid chains, contrasting with TEG-DB’s semi-liquid state .

- Applications : Tablet coating agent in pharmaceuticals; less common in cosmetics.

Triethylene Glycol Caprylate (TEG-CA)

- Structure : Triethylene glycol esterified with caprylic acid (C8:0).

- Properties : Lower molecular weight (MW: ~400 g/mol) than TEG-DB (MW: ~800 g/mol), resulting in higher solubility in water .

- Applications : Solvent in perfumes and carrier for volatile fragrances.

- Environmental Impact : Faster biodegradation in aquatic systems compared to TEG-DB due to shorter alkyl chains .

Table 1: Comparative Overview of Key Glycol Esters

Key Differentiators of TEG-DB

- Thermal Stability : Outperforms glyceryl esters (e.g., glyceryl dibehenate) in high-temperature applications due to its ether-linked glycol backbone .

- Market Trends : TEG-DB’s pricing is influenced by triethylene glycol (TEG) feedstock costs, which have shown volatility (+5–8% annually) due to petrochemical supply chain disruptions .

Q & A

Q. What are the established methodologies for synthesizing and characterizing triethylene glycol dibehenate in academic research?

this compound, a glycol ester, is synthesized via esterification reactions between triethylene glycol and behenic acid. Key steps include:

- Catalyzed Esterification : Use acid catalysts (e.g., sulfuric acid) under controlled temperatures (80–120°C) to promote reaction efficiency.

- Purification : Employ solvent extraction or vacuum distillation to remove unreacted monomers and byproducts.

- Characterization : Confirm structure via FTIR (C=O ester peaks at ~1740 cm⁻¹) and NMR (proton signals for glycol backbone and behenyl chains). Purity is assessed using HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers analyze impurities or degradation products in this compound formulations?

Impurity profiling requires high-resolution techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use EI/CI ionization (e.g., JMS-T100GC AccuTOF GC) to detect trace organic byproducts like oxidized glycols or residual fatty acids.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition thresholds.

- pH and Conductivity Testing : Assess hydrolytic degradation in aqueous systems by tracking pH shifts and ionic byproduct formation .

Q. What experimental designs are recommended to evaluate the stability of this compound in emulsion formulations?

- Accelerated Stability Testing : Store emulsions at 25°C, 40°C, and 40°C/75% RH for 3–6 months. Monitor phase separation, droplet size (via dynamic light scattering), and viscosity.

- Stress Testing : Expose formulations to UV light or mechanical shear to simulate real-world conditions.

- Compatibility Studies : Co-formulate with surfactants (e.g., polysorbates) and assess chemical interactions via DSC or XRD .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions?

- Oxidative Degradation : Initiated by free radicals (e.g., peroxides), leading to chain scission and formation of aldehydes/ketones. Track via peroxide value assays and FTIR carbonyl indices.

- Hydrolytic Degradation : Acid/base-catalyzed ester cleavage produces triethylene glycol and behenic acid. Use Arrhenius modeling (e.g., 60–80°C) to predict shelf life.

- Contradictions : Some studies report minimal degradation under cyclic regeneration (e.g., dehydration systems), while others note organic impurity accumulation during prolonged thermal stress .

Q. What thermodynamic models are suitable for predicting this compound solubility in supercritical fluids or nonpolar solvents?

- Peng-Robinson Equation of State : Effective for supercritical methane systems (up to 9 MPa) to correlate solubility with temperature/pressure.

- UNIFAC Group Contribution Method : Predicts activity coefficients in hydrocarbon mixtures (e.g., n-hexane or cyclohexane) by modeling molecular interactions.

- Validation : Compare predictions with experimental vapor-liquid equilibrium (VLE) data using static or dynamic solubility cells .

Q. What molecular mechanisms underlie the biological activity of triethylene glycol derivatives in anti-metastatic studies?

- Bioinformatics Tools : Use molecular dynamics simulations to analyze interactions between triethylene glycol dimethacrylate (TD-10) and cancer cell receptors (e.g., integrins).

- In Vitro Assays : Measure angiogenesis inhibition via endothelial tube formation assays (Matrigel-based) and apoptosis markers (e.g., caspase-3 activation).

- Contradictions : Some derivatives show anti-angiogenic effects, while others exhibit cytotoxicity at high concentrations, necessitating dose-response optimization .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

- Dose-Response Reconciliation : Normalize in vitro IC₅₀ values to in vivo plasma concentrations using pharmacokinetic modeling (e.g., one-compartment models).

- Metabolite Profiling : Identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms in rats vs. humans) via LC-MS/MS.

- Chronic Exposure Models : Conduct 90-day inhalation studies in rodents (e.g., 10–20 mg/m³) with histopathological analysis to align with acute in vitro findings .

Q. What parameters should be prioritized when studying this compound in heat exchanger systems?

- Fouling Dynamics : Monitor pressure drop and heat transfer coefficient in shell-and-tube exchangers using thermocouples (Type K) and flow meters.

- Fluid Compatibility : Test glycol solutions with crude oil at varying flow rates (0.5–2.0 m/s) to assess emulsification risks.

- Data Acquisition : Use LabVIEW or similar software to log temperature (20–100°C) and flow rate (10–50 L/min) data at 1-second intervals .

Q. How does the presence of water-soluble inorganic salts impact this compound’s performance in dehydration systems?

- Regeneration Cycles : Simulate cyclic regeneration (e.g., 200–250°C) and measure water content via Karl Fischer titration. Salts like NaCl reduce glycol purity by 5–10% after 10 cycles.

- pH Monitoring : Track glycol solution pH (initially ~6.5) over time; a drop below 5.0 indicates acid formation (e.g., formic acid) from thermal degradation.

- Foaming Studies : Use a Ross-Miles foam column to correlate salt concentration (0.1–1.0 wt%) with foam height and stability .

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s environmental persistence?

- Multivariate Regression : Identify key variables (e.g., soil organic matter, pH) affecting biodegradation rates using R²-adjusted models.

- ANOVA with Tukey’s HSD : Compare half-life (t₁/₂) data across soil types (e.g., loam vs. clay) to isolate significant factors.

- Sensitivity Analysis : Rank parameters (e.g., temperature > moisture > microbial activity) via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.